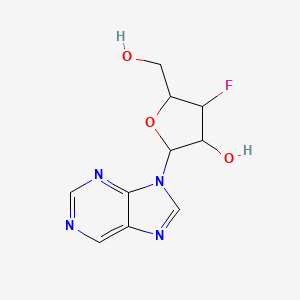
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom and a hydroxymethyl group in its structure makes it unique and potentially useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the glycosylation of a purine base with a suitably protected sugar derivative, followed by deprotection and fluorination steps. The reaction conditions often require the use of strong acids or bases, protecting groups, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the fluorine atom or modify the hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atom can produce a variety of functionalized nucleoside analogs.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom and hydroxymethyl group can interfere with the activity of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation and viral replication. The compound’s molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar antiviral properties.
2’-C-methyladenosine: A nucleoside analog used in the treatment of hepatitis C.
2’-Fluoro-2’-deoxycytidine: A compound with potential anticancer activity.
Uniqueness
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxymethyl group. These features contribute to its distinct biological activity and make it a valuable tool in scientific research and drug development.
Propiedades
Fórmula molecular |
C10H11FN4O3 |
|---|---|
Peso molecular |
254.22 g/mol |
Nombre IUPAC |
4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2 |
Clave InChI |
KIAXDTYQUWFQGP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


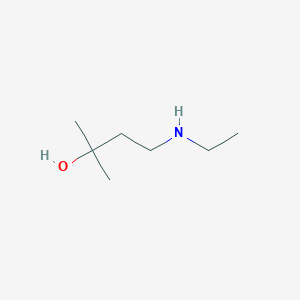
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14784769.png)


![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)
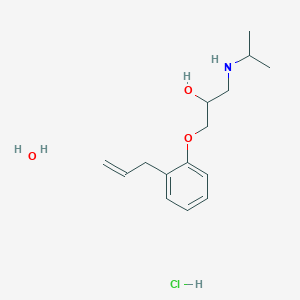
![3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate](/img/structure/B14784794.png)

![2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B14784817.png)
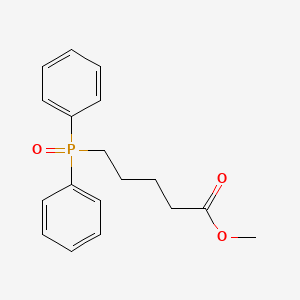
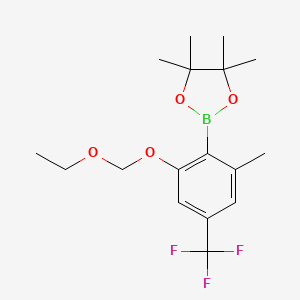
![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
